molecular formula C12H6Br2O2 B3190975 2,3-Dibromodibenzo-P-dioxin CAS No. 50585-37-0

2,3-Dibromodibenzo-P-dioxin

Cat. No.: B3190975
CAS No.: 50585-37-0
M. Wt: 341.98 g/mol
InChI Key: OBHJJRTXDMGYAE-UHFFFAOYSA-N
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Description

2,3-Dibromodibenzo-p-dioxin (2,3-DBzDD) is a brominated analog of polychlorinated dibenzo-p-dioxins (PCDDs), a class of persistent environmental pollutants. Structurally, it consists of two benzene rings connected via two oxygen atoms (dioxin backbone) with bromine atoms substituted at the 2- and 3-positions. These compounds are often unintentional byproducts of industrial processes, including brominated flame retardant production and waste incineration .

Properties

IUPAC Name

2,3-dibromodibenzo-p-dioxin
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br2O2/c13-7-5-11-12(6-8(7)14)16-10-4-2-1-3-9(10)15-11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHJJRTXDMGYAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)OC3=CC(=C(C=C3O2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60872028
Record name 2,3-Dibromooxanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60872028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.98 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50585-37-0
Record name Dibenzo(b,e)(1,4)dioxin, 2,3-dibromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050585370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dibromooxanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60872028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Chemical Properties

Brominated and chlorinated dioxins share a common dioxin backbone but differ in halogen type and substitution patterns. Key analogs for comparison include:

Compound Name Halogen Substituents Molecular Formula Molecular Weight (g/mol) CAS Number
2,3-Dibromodibenzo-p-dioxin 2-Br, 3-Br C₁₂H₆Br₂O₂ 345.89* Not explicitly listed**
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) 2,3,7,8-Cl C₁₂H₄Cl₄O₂ 321.96 1746-01-6
2,3,7,8-Tetrabromodibenzo-p-dioxin (TeBDD) 2,3,7,8-Br C₁₂H₄Br₄O₂ 499.77 50585-41-6
1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin 1,2,3,7,8,9-Cl C₁₂H₂Cl₆O₂ 390.87 19408-74-3

Calculated based on molecular formula.

Key Observations :

  • Bromination increases molecular weight compared to chlorinated analogs (e.g., TeBDD vs. TCDD: 499.77 vs. 321.96 g/mol) .
  • Lateral substitution (positions 2,3,7,8) correlates with higher toxicity in both chlorinated and brominated dioxins. 2,3-DBzDD lacks full lateral substitution, likely reducing its toxicity compared to TCDD or TeBDD .

Toxicity and Mechanism of Action

Dioxins exert toxicity primarily via binding to the aryl hydrocarbon receptor (AhR), triggering dysregulation of genes involved in xenobiotic metabolism and cellular proliferation.

  • AhR Binding Affinity: TCDD binds AhR with high affinity (Kd ≈ 1–3 nM in rodents) . Brominated dioxins like TeBDD exhibit lower binding affinity compared to TCDD but still activate AhR-dependent pathways .
  • Toxic Equivalency Factors (TEFs): TEFs quantify relative toxicity compared to TCDD (TEF = 1.0). While TEFs for brominated dioxins are less established: TeBDD: Estimated TEF ~0.1–0.5, depending on study model . 2,3-DBzDD: No assigned TEF; likely <<0.1 due to structural disadvantages .

Environmental Persistence and Bioaccumulation

  • Brominated Dioxins : TeBDD and 2,3-DBzDD are similarly lipophilic (log Kow >6) but may degrade faster in sunlight due to weaker C-Br bonds .

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